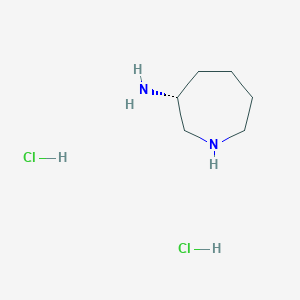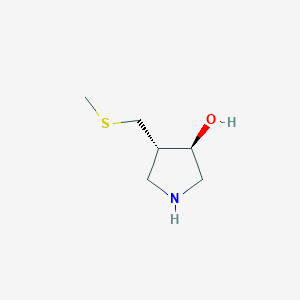
(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of a hydroxyl group at the third position and a methylthio group at the fourth position of the pyrrolidine ring. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can be achieved through various synthetic routes One common method involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methylthio group may result in the formation of a new functionalized pyrrolidine derivative.
Scientific Research Applications
(3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol can be compared with other pyrrolidine derivatives that have different substituents or stereochemistry.
- Similar compounds include (3R,4S)-4-((Methylthio)methyl)pyrrolidin-2-ol and (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-one.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a hydroxyl and a methylthio group. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
(3R,4S)-4-(methylsulfanylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NOS/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
ISXICUZGXJZCEJ-RITPCOANSA-N |
Isomeric SMILES |
CSC[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CSCC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


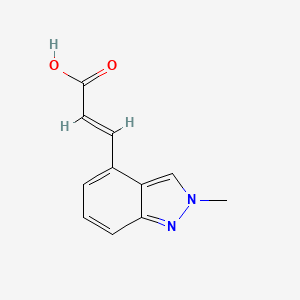
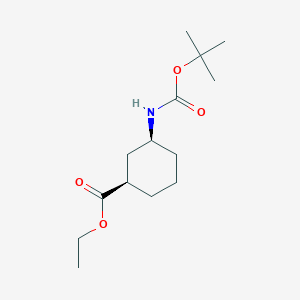

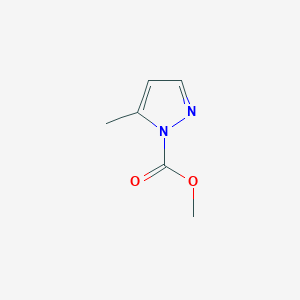
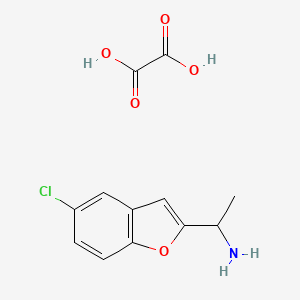
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)

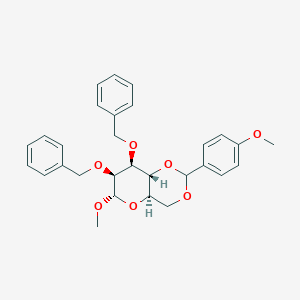

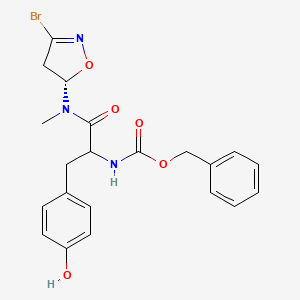
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
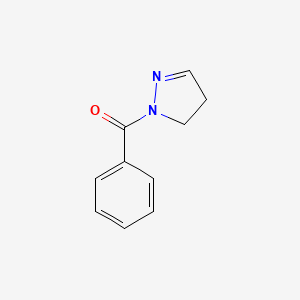
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
